3-Azido-1-(1-phenylpropan-2-yl)azetidine
CAS No.: 2097981-31-0
Cat. No.: VC3118854
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097981-31-0 |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-azido-1-(1-phenylpropan-2-yl)azetidine |
| Standard InChI | InChI=1S/C12H16N4/c1-10(7-11-5-3-2-4-6-11)16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 |
| Standard InChI Key | NUNXJKGZVYCPGZ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-] |
| Canonical SMILES | CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
3-Azido-1-(1-phenylpropan-2-yl)azetidine is a synthetic organic compound featuring a four-membered azetidine ring with an azido group at the 3-position and a phenylpropan-2-yl substituent attached to the nitrogen atom. The compound belongs to the azetidine class, which are strained heterocyclic compounds known for their unique reactivity profiles and potential applications in pharmaceutical chemistry.
Chemical Identity Data
The comprehensive chemical identity data for 3-Azido-1-(1-phenylpropan-2-yl)azetidine is presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 2097981-31-0 |
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-azido-1-(1-phenylpropan-2-yl)azetidine |
| Standard InChI | InChI=1S/C12H16N4/c1-10(7-11-5-3-2-4-6-11)16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 |
| Standard InChIKey | NUNXJKGZVYCPGZ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-] |
Table 1: Chemical identity data for 3-Azido-1-(1-phenylpropan-2-yl)azetidine
Structural Characteristics
The structure of 3-Azido-1-(1-phenylpropan-2-yl)azetidine features several key elements:
-
A four-membered azetidine ring, which is a strained heterocycle known for its heightened reactivity
-
An azido functional group (N₃) at the 3-position of the azetidine ring
-
A 1-phenylpropan-2-yl substituent attached to the nitrogen atom of the azetidine ring
The compound's structure results in a unique chemical profile that combines the reactivity of the strained azetidine ring with the distinctive properties of the azido functionality, making it potentially valuable for diverse chemical applications.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-Azido-1-(1-phenylpropan-2-yl)azetidine is governed by two primary structural features:
-
Azido Group Reactivity: The azido functionality is known for its participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reactivity pattern is evident in related compounds where azido groups react with terminal alkynes to form 1,2,3-triazoles in high yields . For instance, studies have shown that compounds such as 3-azido-1-propylamine readily undergo click reactions with terminal alkynes to form triazole derivatives.
-
Azetidine Ring Reactivity: The strained four-membered azetidine ring contributes to the compound's heightened reactivity. Azetidines typically undergo ring-opening reactions under various conditions due to ring strain, similar to other small heterocycles .
Analytical Characterization
Comprehensive characterization of 3-Azido-1-(1-phenylpropan-2-yl)azetidine would typically involve various spectroscopic and analytical techniques:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the azetidine ring protons (typically between δ 3.0-4.0 ppm), the phenyl group (δ 7.0-7.5 ppm), and the methyl group of the propyl chain.
-
¹³C NMR would provide information about the carbon framework, with the azetidine ring carbons typically appearing between δ 15-65 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The azido group would show a characteristic strong absorption band around 2100 cm⁻¹.
-
Other key features would include C-H stretching (around 2900 cm⁻¹), C=C stretching from the phenyl group (around 1600 cm⁻¹), and C-N stretching.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry would confirm the molecular formula through exact mass determination.
-
Fragmentation patterns would typically show loss of N₂ from the azido group as a common pathway.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be valuable for determining the purity of the compound, with typical parameters including:
-
Column: C18 reversed-phase
-
Mobile phase: Acetonitrile/water mixtures
-
Detection: UV at 254 nm or 280 nm
Research Considerations and Future Directions
Future Research Directions
Several promising research directions could further explore the potential of 3-Azido-1-(1-phenylpropan-2-yl)azetidine:
-
Synthetic Methodology Development: Development of more efficient and stereoselective synthetic routes to produce the compound in higher yields.
-
Click Chemistry Applications: Exploration of the compound's utility in click chemistry for the synthesis of complex molecular architectures.
-
Structure-Activity Relationship Studies: Investigation of how structural modifications affect the chemical reactivity and potential biological activity.
-
Catalyst Development: Assessment of the compound's potential as a chiral catalyst in asymmetric synthesis, building on the success of other azetidine derivatives in catalytic applications.
-
Medicinal Chemistry Applications: Evaluation of the compound and its derivatives for potential pharmaceutical applications, particularly in areas where azetidine-containing compounds have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume